3.5-Fold Higher Potency for METTL1-WDR4 Compared to METTL1-WDR4-IN-1
METTL1-WDR4-IN-2 (compound 6) inhibits the METTL1-WDR4 complex with an IC50 of 41 μM, compared to METTL1-WDR4-IN-1 (compound 1) which has an IC50 of 144 μM in the same luminescence-based enzymatic assay [1]. This represents a 3.5-fold improvement in potency. Both compounds are competitive inhibitors of the SAM cosubstrate binding site [2]. The lower IC50 of METTL1-WDR4-IN-2 enables more complete target engagement at lower working concentrations, reducing the risk of solvent toxicity and off-target effects associated with high inhibitor concentrations .
| Evidence Dimension | METTL1-WDR4 inhibition (IC50) |
|---|---|
| Target Compound Data | 41 μM |
| Comparator Or Baseline | METTL1-WDR4-IN-1: 144 μM |
| Quantified Difference | 3.5-fold lower IC50 (more potent) |
| Conditions | Luminescence-based METTL1-WDR4 enzymatic assay using rG4-let-7e oligonucleotide substrate; ≥2 biological replicates, each with 2 technical replicates |
Why This Matters
Higher potency reduces the required inhibitor concentration in vitro, minimizing off-target liabilities and improving experimental signal-to-noise ratios.
- [1] Nai F, et al. Small-Molecule Inhibitors of the m7G-RNA Writer METTL1. ACS Bio Med Chem Au. 2023;4(2):100–110. doi:10.1021/acsbiomedchemau.3c00030 (Table 1; compound 6 IC50 41 μM, compound 1 IC50 144 μM) View Source
- [2] Nai F, et al. Small-Molecule Inhibitors of the m7G-RNA Writer METTL1. ACS Bio Med Chem Au. 2023;4(2):100–110. doi:10.1021/acsbiomedchemau.3c00030 (MD simulations show SAM-competitive binding) View Source
